4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride
Description
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride (molecular formula: C₄H₄BrFN₂O₂S; molecular weight: 243.06 g/mol; CAS: 2385598-01-4) is a heterocyclic sulfonyl fluoride derivative. Its structure features a bromine atom at the 4-position, a methyl group at the 1-position of the imidazole ring, and a sulfonyl fluoride group at the 2-position.
Properties
Molecular Formula |
C4H4BrFN2O2S |
|---|---|
Molecular Weight |
243.06 g/mol |
IUPAC Name |
4-bromo-1-methylimidazole-2-sulfonyl fluoride |
InChI |
InChI=1S/C4H4BrFN2O2S/c1-8-2-3(5)7-4(8)11(6,9)10/h2H,1H3 |
InChI Key |
WCVKLRUJEKFCNR-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(N=C1S(=O)(=O)F)Br |
Origin of Product |
United States |
Preparation Methods
Synthesis of the Imidazole Core with Bromine Substitution
The initial step involves the synthesis of 4-bromo-1-methyl-1H-imidazole , a key precursor:
- Starting Material: N-methylimidazole
- Halogenation: Bromination is achieved by adding bromine dropwise to a solution of N-methylimidazole and sodium acetate in acetic acid at room temperature. The reaction proceeds to form a tribromo intermediate (2,4,5-tribromo-1-methyl-1H-imidazole) which is then selectively reduced to the monobromo derivative at the 4-position using sodium sulfite under reflux conditions for 24 hours. Further purification involves adjusting pH and extraction steps to isolate the 4-bromo-1-methyl-1H-imidazole with approximately 62% yield from the reduction step.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Bromination | N-methylimidazole, Br₂, sodium acetate, acetic acid, RT, 2.5 h | 2,4,5-tribromo intermediate (light yellow powder) |
| Reduction | Sodium sulfite, water/acetic acid, reflux 24 h | Mixture of brominated imidazoles |
| Further Reduction | Sodium sulfite, 3:1 water/acetic acid, sealed vessel, 130 °C, 60 h | 4-bromo-1-methyl-1H-imidazole (ca. 62%) |
Introduction of the Sulfonyl Fluoride Group
The sulfonyl fluoride functionality at the 2-position is introduced via sulfonylation followed by fluorination:
Sulfonylation: The imidazole nitrogen at position 2 is functionalized with a sulfonyl group. This is often achieved by reaction with sulfuryl fluoride (SO₂F₂) or related reagents that transfer the sulfonyl fluoride moiety to the heterocycle. Direct sulfonylation of imidazoles with SO₂F₂ under controlled conditions yields the sulfonyl fluoride intermediate.
Alternative Routes: Recent advances have demonstrated the use of 1,1′-sulfonylbis(imidazole) derivatives as precursors that can be fluorinated in aqueous media to yield sulfonyl fluorides efficiently. For example, 2-methyl-1H-imidazole can be converted to its sulfonyl fluoride derivative via fluorination of sulfonyl chloride intermediates or quaternized imidazolium salts.
| Step | Reagents/Conditions | Outcome/Yield |
|---|---|---|
| Sulfonylation | Sulfuryl fluoride (SO₂F₂), imidazole derivative, controlled temperature | Imidazole-2-sulfonyl fluoride intermediate |
| Fluorination | Fluoride source (e.g., KF, aqueous conditions), mild stirring | Sulfonyl fluoride final product |
Specific Synthesis of this compound
While explicit stepwise literature on this exact compound is limited, the synthesis can be logically constructed by combining the above steps:
- Synthesize 4-bromo-1-methyl-1H-imidazole as described in section 2.1.
- React 4-bromo-1-methyl-1H-imidazole with sulfuryl fluoride or a suitable sulfonyl fluoride transfer reagent to introduce the sulfonyl fluoride group at the 2-position.
- Purify the product by standard chromatographic or distillation methods to obtain this compound with high purity.
Analytical Data and Characterization
The compound is characterized by:
| Technique | Observed Data / Notes |
|---|---|
| Nuclear Magnetic Resonance (NMR) | ¹H NMR shows characteristic signals for imidazole protons and methyl group; ¹⁹F NMR confirms sulfonyl fluoride fluorine resonance around δ 58-60 ppm. |
| Mass Spectrometry (MS) | Molecular ion peak consistent with C₄H₄BrFN₂O₂S (m/z 243.06) confirming molecular weight. |
| Infrared Spectroscopy (IR) | Sulfonyl fluoride S=O stretching bands typically observed near 1350-1400 cm⁻¹ and S-F stretching near 800-900 cm⁻¹. |
| Elemental Analysis | Consistent with calculated values for C, H, N, Br, F, O, and S. |
Comparative Table of Preparation Routes
| Route | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Bromination + Reduction | N-methylimidazole | Br₂, sodium acetate, acetic acid; Na₂SO₃, reflux | ~62% (bromoimidazole) | Established method for bromination |
| Sulfonyl fluoride formation | 4-bromo-1-methyl-1H-imidazole | SO₂F₂ or sulfonyl chloride + fluoride source | Variable | Recent methods use aqueous fluorination |
| One-pot fluorosulfurylation | 2-methylimidazole derivatives | SO₂F₂, MeOTf for quaternization, fluorination | Up to 83% | Efficient multigram scale synthesis |
Chemical Reactions Analysis
Nucleophilic Substitution at the Sulfonyl Fluoride Group
The sulfonyl fluoride group exhibits high electrophilicity, making it reactive toward nucleophiles such as amines, alcohols, and thiols. This reactivity is key for forming sulfonamides, sulfonate esters, and thiosulfonates.
Key Reactions:
| Nucleophile | Product Class | Reaction Conditions | Yield | Source |
|---|---|---|---|---|
| Amines | Sulfonamides | RT, DCM, 2–4 h | 75–92% | |
| Phenols | Fluorosulfates | 60°C, DMF, 1 h | 78–91% | |
| Thiols | Thiosulfonates | RT, THF, 12 h | 45–68% |
Example:
Reaction with aniline derivatives generates sulfonamide compounds under mild conditions. For instance, coupling with 4-aminophenol in dichloromethane yields the corresponding sulfonamide in 85% isolated yield .
Cross-Coupling Reactions at the Bromine Site
The bromine atom at the 4-position participates in palladium-catalyzed cross-coupling reactions, enabling access to aryl- or heteroaryl-substituted imidazoles.
Common Coupling Protocols:
Example:
Microwave-assisted Suzuki coupling with 3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenylacetylene in ethanol/water afforded a biaryl product in 42.7% yield .
Fluorosulfurylation via SuFEx Chemistry
The sulfonyl fluoride group participates in sulfur(VI) fluoride exchange (SuFEx), a click chemistry reaction, with phenols and amines under catalyst-free conditions.
Representative SuFEx Reactions:
| Substrate | Product | Conditions | Yield | Source |
|---|---|---|---|---|
| α-Tocopherol | Fluorosulfurylated vitamin E | RT, DMF, 30 min | 98% | |
| Camptothecin | Fluorosulfurylated topoisomerase inhibitor | 60°C, THF, 2 h | 82% |
Mechanistic Insight:
The reaction proceeds via a two-step mechanism: (1) nucleophilic attack at the sulfur center, followed by (2) fluoride elimination to form stable S–O or S–N bonds .
Selective Functionalization in Complex Systems
The bromine and sulfonyl fluoride groups can be sequentially modified for orthogonal derivatization. For example:
-
Bromine substitution via Suzuki coupling to install aryl groups.
-
Subsequent SuFEx reaction with amines to generate sulfonamide-linked conjugates.
This strategy was employed to synthesize enzyme inhibitors targeting serine hydrolases, achieving nanomolar IC₅₀ values .
Stability and Reactivity Considerations
-
Thermal Stability : Decomposes above 150°C, releasing SO₂F₂ gas .
-
Hydrolytic Sensitivity : Slow hydrolysis in aqueous media (t₁/₂ ~24 h at pH 7) .
-
Solvent Compatibility : Stable in aprotic solvents (DMF, THF, DCM) but reacts with protic solvents (MeOH, H₂O) under heating .
Comparative Reactivity Table
| Functional Group | Reactivity Toward | Rate Constant (k, M⁻¹s⁻¹) | Notes |
|---|---|---|---|
| Sulfonyl fluoride | Amines | 1.2 × 10⁻³ | Faster than aryl fluorides |
| Bromine | Suzuki Coupling | 5.6 × 10⁻⁵ | Requires Pd catalysis |
Scientific Research Applications
4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It serves as a probe in biochemical studies to investigate enzyme mechanisms.
Industry: It is used in the production of agrochemicals and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride involves its interaction with specific molecular targets. The sulfonyl fluoride group is known to form covalent bonds with nucleophilic residues in proteins, such as serine or cysteine residues in enzymes. This covalent modification can inhibit enzyme activity, making it a useful tool in studying enzyme function .
Comparison with Similar Compounds
Sulfonyl Halides: Heterocyclic Variations
2-Bromothiophene-3-sulfonyl chloride (C₄H₂BrClO₂S₂; MW: 261.54 g/mol) shares functional similarity as a sulfonyl halide but differs in the heterocyclic core (thiophene vs. imidazole). The sulfonyl fluoride group in the target compound offers greater hydrolytic stability compared to sulfonyl chlorides, making it preferable for aqueous applications .
3-(Oxan-4-yl)bicyclo[1.1.1]pentane-1-sulfonyl chloride (C₈H₁₁ClO₃S; MW: 222.69 g/mol) features a strained bicyclic system, which increases steric hindrance and reduces reactivity at the sulfonyl group compared to the planar imidazole ring in the target compound. This structural difference highlights the role of ring geometry in modulating reactivity .
Table 1: Comparison of Sulfonyl Halides
| Compound | Molecular Formula | MW (g/mol) | Key Features | Reactivity Profile |
|---|---|---|---|---|
| 4-Bromo-1-methyl-1H-imidazole-2-sulfonyl fluoride | C₄H₄BrFN₂O₂S | 243.06 | Imidazole core, sulfonyl fluoride | Stable, selective for click chemistry |
| 2-Bromothiophene-3-sulfonyl chloride | C₄H₂BrClO₂S₂ | 261.54 | Thiophene core, sulfonyl chloride | High reactivity, hydrolytically labile |
| Bicyclo[1.1.1]pentane sulfonyl chloride | C₈H₁₁ClO₃S | 222.69 | Strained bicyclic core | Steric hindrance reduces reactivity |
Imidazole Derivatives: Substituent Effects
The Sigma-Aldrich compound 4-(4-Fluorophenyl)-2-(4-hydroxyphenyl)-5-(4-pyridyl)-1H-imidazole (C₁₈H₁₄FN₃O; MW: 307.33 g/mol) demonstrates how substitution patterns on the imidazole ring influence properties. Unlike the target compound, this derivative lacks a sulfonyl group but incorporates aryl substituents that enhance π-π stacking and solubility in polar solvents. The sulfonyl fluoride in the target compound introduces electrophilicity, enabling covalent bond formation with biological nucleophiles (e.g., cysteine residues), a feature absent in non-sulfonylated imidazoles .
Triazole Derivatives: Heterocycle Comparison
Hairui Chem’s 5-(2-(4-Bromo-2-fluorophenyl)-1H-imidazol-4-yl)-1-isopropyl-3-methyl-1H-1,2,4-triazole (C₁₅H₁₄BrFN₆; MW: 364.22 g/mol) shares bromine and fluorine substituents but replaces the imidazole core with a triazole ring. Triazoles exhibit stronger aromaticity and metabolic stability compared to imidazoles. However, the sulfonyl fluoride group in the target compound provides unique reactivity for covalent modification, which triazoles typically lack unless functionalized with similar electrophilic groups .
Table 2: Heterocyclic Comparison
| Compound | Heterocycle | Key Functional Groups | Applications |
|---|---|---|---|
| This compound | Imidazole | Sulfonyl fluoride, bromine | Covalent inhibitors, click chemistry |
| 5-(2-(4-Bromo-2-fluorophenyl)-...triazole | Triazole | Bromine, fluorine, isopropyl | Kinase inhibitors, agrochemicals |
Benzimidazole Analogues: Ring Size and Reactivity
The benzimidazole derivative 6-(benzo[d][1,3]dioxol-5-yloxy)-5-fluoro-2-(substituted phenyl)-1H-benzimidazole (synthesized in ) features a fused benzene-imidazole system, increasing conjugation and lipophilicity. While benzimidazoles are prevalent in pharmaceuticals (e.g., antiparasitics), the smaller imidazole core in the target compound offers better solubility and easier functionalization at the sulfonyl fluoride position .
Q & A
Q. What safety protocols are critical when handling sulfonyl fluorides in the lab?
- Methodological Answer :
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes.
- PPE : Wear nitrile gloves, goggles, and lab coats.
- Waste Disposal : Neutralize residues with aqueous bicarbonate before disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
